molecular formula C16H18N4OS B2360133 3-((3-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891124-20-2

3-((3-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2360133
CAS No.: 891124-20-2
M. Wt: 314.41
InChI Key: MZUIGSKQIKQVGF-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrimidin-7-one . These types of compounds are often synthesized for their potential biological activities .


Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through reactions involving norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The structure of similar compounds has been confirmed by single crystal X-ray crystallography .

Scientific Research Applications

Synthesis and Structural Characterization

Research has demonstrated the synthesis and characterization of various [1,2,4]triazolo[4,3-a]pyrimidin derivatives. For instance, a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized, with its structure characterized by X-ray single crystal diffraction and a range of spectroscopic techniques. This synthesis process underlines the compound's potential for further pharmacological exploration (Lahmidi et al., 2019).

Antimicrobial and Antibacterial Activities

Several studies have focused on the antimicrobial and antibacterial activities of [1,2,4]triazolo[4,3-a]pyrimidin derivatives. These compounds have shown promising results against a range of microbial strains, indicating their potential as antimicrobial agents. For instance, new thiazolopyrimidines were synthesized and evaluated for their antimicrobial and antitumor activities, with some compounds displaying significant antimicrobial properties (El-Bendary et al., 1998). Additionally, [1,2,4]Triazolo[1,5-c]pyrimidine derivatives were investigated for their affinity and selectivity at the human A3 adenosine receptor subtype, showcasing the compound's versatility in pharmacological research (Federico et al., 2018).

Potential Cardiovascular Applications

Research on 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems has also highlighted potential cardiovascular benefits. One study identified compounds with potent coronary vasodilating and antihypertensive activities, suggesting the applicability of these derivatives in cardiovascular agent development (Sato et al., 1980).

Properties

IUPAC Name

3-[(3-methylphenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-3-5-13-9-14(21)17-15-18-19-16(20(13)15)22-10-12-7-4-6-11(2)8-12/h4,6-9H,3,5,10H2,1-2H3,(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUIGSKQIKQVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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